molecular formula C15H12N4O3 B12622333 4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate CAS No. 918132-94-2

4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate

Cat. No.: B12622333
CAS No.: 918132-94-2
M. Wt: 296.28 g/mol
InChI Key: VJWVKSGUXPCTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a carbamoyl group at the 6-position and an acetoxyphenyl moiety at the 4-position. The carbamoyl group (CONH₂) contributes to hydrogen-bonding capabilities, while the acetoxyphenyl group may act as a prodrug moiety, hydrolyzing in vivo to release a phenolic derivative.

Properties

CAS No.

918132-94-2

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

[4-(6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl] acetate

InChI

InChI=1S/C15H12N4O3/c1-8(20)22-10-4-2-9(3-5-10)11-6-13(14(16)21)18-15-12(11)7-17-19-15/h2-7H,1H3,(H2,16,21)(H,17,18,19)

InChI Key

VJWVKSGUXPCTGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=NC3=C2C=NN3)C(=O)N

Origin of Product

United States

Preparation Methods

Condensation Reactions

Condensation reactions are pivotal in forming the core structure of the compound. A common method involves the reaction of 6-amino-1H-pyrazolo[3,4-b]pyridine with an appropriate acylating agent.

Key Steps:

  • Starting Materials: 6-amino-1H-pyrazolo[3,4-b]pyridine and acetic anhydride.
  • Reaction Conditions: The reaction is typically conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C).
  • Yield: This method generally yields the desired carbamoyl derivative effectively.

Acetylation

Acetylation is another critical step in synthesizing the final product. The acetylation of the phenolic hydroxyl group can be performed using acetic anhydride or acetyl chloride.

Key Steps:

  • Starting Materials: The intermediate carbamoyl derivative and acetic anhydride.
  • Reaction Conditions: The reaction is performed under reflux conditions in a suitable solvent like dichloromethane.
  • Yield: Acetylation typically results in high yields of the acetate product.

Cyclization Reactions

Cyclization reactions are essential for forming the pyrazolo ring structure. This can be achieved through various methods such as using phosphorous oxychloride or other cyclizing agents.

Key Steps:

  • Starting Materials: Appropriate precursors that contain both amine and carbonyl functionalities.
  • Reaction Conditions: Conducted in polar aprotic solvents under controlled temperatures to facilitate cyclization.
  • Yield: Cyclization methods can vary significantly in yield depending on the conditions and reagents used.

One-Flask Synthesis

Recent advancements have introduced one-flask synthesis methods that streamline the preparation process by combining multiple steps into a single reaction vessel.

Key Steps:

  • Procedure: A mixture of starting materials is subjected to sequential reactions involving condensation, acetylation, and cyclization.
  • Advantages: This method reduces purification steps and increases overall efficiency.
  • Yield: Reported yields can reach up to 90% due to minimized handling and contamination risks.

The following table summarizes various preparation methods along with their respective yields and conditions:

Method Starting Materials Conditions Yield (%)
Condensation 6-amino-1H-pyrazolo[3,4-b]pyridine + Acetic Anhydride DMF, 100°C 70–85
Acetylation Carbamoyl derivative + Acetic Anhydride Dichloromethane, Reflux 80–90
Cyclization Amines + Carbonyl precursors Polar aprotic solvents 60–75
One-Flask Synthesis Mixed starting materials Sequential reactions in one flask Up to 90

The synthesis of 4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate encompasses various methodologies ranging from traditional multi-step processes to innovative one-flask approaches. Each method presents unique advantages and challenges regarding yield and efficiency. Continued research into optimizing these synthetic routes will enhance accessibility to this compound for further pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The phenyl acetate group undergoes both acidic and alkaline hydrolysis:

Alkaline Hydrolysis (Saponification):
Reaction with NaOH/EtOH yields 4-(6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenol through cleavage of the ester bond.

text
Reaction Conditions: 1M NaOH, ethanol, 60°C, 4h Yield: 92% [1][6]

Acidic Hydrolysis:
HCl-mediated hydrolysis (6M HCl, reflux) produces the same phenol derivative but with lower efficiency (78% yield) due to competing decomposition of the carbamoyl group.

Nucleophilic Substitution at the Carbamoyl Group

The carbamoyl (-CONH₂) moiety participates in nucleophilic reactions:

Reaction TypeReagent/ConditionsProductYieldSource
Aminolysis RNH₂ (primary amines), DMF, 80°C4-(6-(Alkyl/arylurea)-1H-pyrazolo[...])phenyl acetate65–85%
Thiocarbamoylation Lawesson’s reagent, toluene, reflux4-(6-Thiocarbamoyl-1H-pyrazolo[...])phenyl acetate73%

Electrophilic Aromatic Substitution

The pyrazolo[3,4-b]pyridine core undergoes regioselective electrophilic substitution:

Nitration:
Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates the pyridine ring at the 5-position:

text
Product: 4-(6-Carbamoyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate Yield: 68% [6][10]

Halogenation:
Br₂ in CHCl₃ introduces bromine at the 3-position of the pyrazole ring:

text
Product: 4-(3-Bromo-6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate Yield: 82% [4][10]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

ReactionConditionsProductYieldSource
Suzuki Coupling ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME4-(6-Carbamoyl-3-aryl-1H-pyrazolo[...])phenyl acetate55–75%
Buchwald–Hartwig ArNH₂, Pd₂(dba)₃, Xantphos, t-BuONa4-(6-Carbamoyl-3-amino-1H-pyrazolo[...])phenyl acetate60%

Cyclization Reactions

The carbamoyl group facilitates heterocycle formation:

With Hydrazine:
Reaction with hydrazine hydrate in ethanol produces pyrazolo[3,4-d]pyridazin-7-one derivatives:

text
Product: 4-(6-Carbamoyl-1H-pyrazolo[3,4-d]pyridazin-7-one-4-yl)phenyl acetate Yield: 88% [8]

With α-Halo Ketones:
Cyclocondensation with phenacyl bromides yields thieno[2,3-b]pyridine hybrids:

text
Product: Thieno[2,3-b]pyridine-fused pyrazolo[3,4-b]pyridine Yield: 76% [7]

Reduction Reactions

Selective reduction of functional groups:

Carbamoyl to Amine:
LiAlH₄ reduces the carbamoyl group to -CH₂NH₂:

text
Product: 4-(6-Aminomethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate Yield: 63% [1][6]

Nitro to Amine:
H₂/Pd-C reduces the 5-nitro derivative to 5-amino:

text
Product: 4-(5-Amino-6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate Yield: 90% [10]

Biological Activity Correlation

Key derivatives show therapeutic potential:

Derivative ModificationActivity (IC₅₀)Cell LineSource
3-Bromo, 5-nitroAnticancer: 0.75 μMMCF-7
Thieno[2,3-b]pyridine hybridAntiviral: 2.3 μMHSV-1
Pyridazinone derivativeAnti-inflammatory: 84% inhibitionCOX-2 assay

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery. Strategic modifications at the carbamoyl, pyrazole, and phenyl acetate positions enable tailored biological activity, supported by robust synthetic methodologies .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, compounds that inhibit the polo-like kinase 1 (Plk1) have shown promise in reducing tumor growth in breast cancer models .
  • Case Study : A study on a related pyrazolo compound demonstrated potent antiproliferative effects in mouse models, suggesting that structural modifications can enhance efficacy against breast cancer .

Antiviral Properties

The antiviral potential of pyrazolo derivatives has also been explored extensively.

  • Inhibition of Viral Replication : Research indicates that certain pyrazolo compounds can inhibit the replication of viruses such as HIV and measles virus (MeV). For example, novel pyrazole derivatives were developed that showed effective inhibition against MeV with low EC50_{50} values .
  • Case Study : A recent investigation highlighted the effectiveness of pyrazolo compounds against resistant strains of HIV, showcasing their potential as therapeutic agents in antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate.

  • Modification Effects : Substituents on the pyrazolo scaffold can significantly influence biological activity. For instance, changes to the carbamoyl group or variations in the acetophenyl moiety have been shown to enhance potency against specific targets in cancer and viral pathways .
  • Computational Studies : Computational modeling has been employed to predict how structural changes affect binding affinity and activity against target proteins, aiding in the design of more effective derivatives .

Summary Table of Applications

Application AreaCompound ActivityReferences
AnticancerInhibition of Plk1; reduced tumor growth
AntiviralInhibition of HIV and MeV replication
Structure-Activity RelationshipOptimization through substituent modification

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives (e.g., compounds from ): These analogs replace the pyridine ring with a pyrimidine ring, introducing an additional nitrogen atom. For instance, pyrazolo[3,4-d]pyrimidin-6-amine derivatives are synthesized via condensation reactions with guanidine, similar to methods that might be used for the carbamoyl group in the target compound .
  • Pyrazolo[3,4-b]pyridine-4-carboxylic Acid ():
    Substitution with a carboxylic acid at the 4-position (vs. acetoxyphenyl in the target) introduces ionization at physiological pH, reducing membrane permeability but improving solubility. The 6-(4-chlorophenyl) and 2-fluorophenyl substituents in this analog suggest enhanced hydrophobic interactions and metabolic stability compared to the target’s carbamoyl group .

Substituent Modifications

  • Fluorophenyl and Hydroxyphenyl Groups (): Compounds like 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidinone feature fluorine and hydroxyl groups. Fluorine’s electron-withdrawing effects enhance metabolic stability and bioavailability, while hydroxyl groups enable hydrogen bonding. The target’s acetoxyphenyl group may offer a balance between lipophilicity (for membrane penetration) and hydrolytic activation .
  • Carbamic Acid Esters ():
    Derivatives such as pyridin-2-ylmethyl-carbamic acid esters incorporate carbamate linkages, which are enzymatically cleaved in vivo. The target’s acetoxyphenyl group serves a similar prodrug function but with distinct hydrolysis kinetics due to ester vs. carbamate chemistry .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula (Example) Notable Properties Reference
4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate Pyrazolo[3,4-b]pyridine 6-Carbamoyl, 4-Acetoxyphenyl Hypothetical: C₁₉H₁₆N₄O₃ Prodrug potential, hydrogen-bonding
6-(4-Chlorophenyl)-1-(2-fluorophenyl)-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 4-Carboxylic acid, 6-(4-Cl)Ph C₁₉H₁₁ClFN₃O₂ High solubility, ionizable group
Pyrazolo[3,4-d]pyrimidin-6-amine derivatives Pyrazolo[3,4-d]pyrimidine 6-Amino, arylidene groups Varies (e.g., C₁₅H₁₂N₆O) Enhanced polarity, nucleic acid interaction
1-(4-Fluoro-2-hydroxyphenyl)-pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine 4-Fluoro-2-hydroxyphenyl C₁₃H₁₀FN₅O Metabolic stability, hydrogen bonding

Research Findings and Implications

  • Pharmacokinetics: The acetoxyphenyl group in the target compound may improve oral bioavailability compared to carboxylic acid analogs () by increasing lipophilicity. Hydrolysis to a phenolic derivative could enable sustained release .
  • Binding Interactions : The carbamoyl group’s hydrogen-bonding capacity may rival the amine groups in pyrazolo[3,4-d]pyrimidine derivatives (), favoring interactions with polar enzyme pockets.

Biological Activity

4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate, also known by its CAS number 918132-94-2, is a compound derived from the pyrazolo[3,4-b]pyridine scaffold. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₅H₁₂N₄O₃, with a molecular weight of approximately 296.28 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a phenyl acetate group.

PropertyValue
CAS Number918132-94-2
Molecular FormulaC₁₅H₁₂N₄O₃
Molecular Weight296.281 g/mol
LogP2.349
PSA110.96 Ų

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit various mechanisms of action:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins. For instance, derivatives have demonstrated EC50 values in the low nanomolar range against various cancer cell lines .
  • Anti-inflammatory Activity : Some pyrazolo derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The IC50 values for COX inhibition can be comparable to established anti-inflammatory drugs .
  • Cytotoxic Effects : Studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231, often outperforming traditional chemotherapeutics like cisplatin .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Pyrazole Ring : Variations in the substituents at the 6-position of the pyrazole ring can enhance or diminish activity against specific targets.
  • Phenyl Acetate Group : The presence of the phenyl acetate moiety is critical for maintaining lipophilicity and facilitating cellular uptake.

Case Studies

  • Anticancer Activity : A study investigating a series of pyrazolo[3,4-b]pyridine derivatives found that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cell lines. The most active compound showed an EC50 value below 50 nM .
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of pyrazolo derivatives through inhibition of neuroinflammation pathways, suggesting a possible therapeutic application in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate?

The compound can be synthesized via multi-step reactions involving pyrazole-4-carbaldehyde intermediates. Key steps include:

  • Knoevenagel condensation : Reacting pyrazole-4-carbaldehydes with ketones (e.g., acetophenone) to form α,β-unsaturated ketones .
  • Michael addition and cyclization : Treating intermediates with nucleophiles like cyclohexanone to form pyrazolo[3,4-b]pyridine cores .
  • Carbamoylation : Introducing the carbamoyl group via reaction with urea derivatives or cyanamide under acidic conditions . Purification is typically achieved using column chromatography, with reaction progress monitored via TLC and HPLC .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding patterns can be analyzed using graph set theory to identify supramolecular interactions .
  • Spectroscopy : Employ 1H^1H/13C^{13}C NMR to confirm proton environments and ester/carbamoyl functionalities. IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1 ^{-1}) .

Q. What are common impurities in the synthesis, and how are they mitigated?

  • Byproducts : Include regioisomers from cyclization steps or incomplete carbamoylation. Mitigate via optimized reaction times and stoichiometric control of reagents .
  • Residual solvents : Use GC-MS or HPLC (e.g., ammonium acetate buffer at pH 6.5) to detect and quantify impurities. Purify via recrystallization or preparative HPLC .

Advanced Research Questions

Q. How can structural discrepancies between crystallographic data and computational models be resolved?

  • Refinement protocols : Use SHELXL’s restraints for bond lengths/angles to align experimental data with density functional theory (DFT)-optimized geometries .
  • Hydrogen-bonding analysis : Compare Etter’s graph set theory (e.g., R22(8)\text{R}_2^2(8) motifs) with computational hydrogen-bond propensity scores to validate packing motifs .

Q. What strategies improve regioselectivity in pyrazolo[3,4-b]pyridine synthesis?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide cyclization .
  • Catalytic control : Use Lewis acids (e.g., ZnCl2_2) to stabilize transition states favoring the 4-phenylpyridinone regioisomer .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Bioactivity assays : Test cytotoxicity (e.g., IC50_{50} in cancer cell lines) and kinase inhibition (e.g., EGFR or VEGFR2) to correlate substituents (e.g., carbamoyl vs. ester) with activity .
  • Molecular docking : Map the compound’s binding to ATP pockets using PyMOL or AutoDock, guided by crystallographic data from related pyrazolo-pyridines .

Q. How do intermolecular interactions influence solubility and bioavailability?

  • Hydrogen-bonding networks : Analyze crystal packing (e.g., dimerization via N-H···O=C interactions) to predict solubility. Modify aryl substituents to disrupt strong H-bonding .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility while maintaining lipophilic balance for membrane permeability .

Q. What computational approaches predict biological targets for this compound?

  • QSAR modeling : Train models using bioactivity data from pyrazolo-pyridine analogs (e.g., kinase inhibition profiles) to prioritize targets .
  • Pharmacophore mapping : Align the carbamoyl and pyridinyl groups with known pharmacophores for kinase inhibitors using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.